1-Methylnaphthalen-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

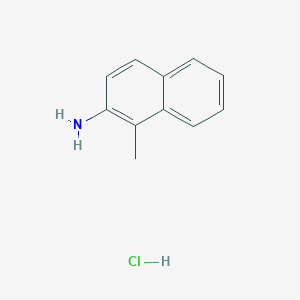

1-Methylnaphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C11H11N·HCl. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amine group at the second position and a methyl group at the first position on the naphthalene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Methylnaphthalen-2-amine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of 2-naphthylamine with methyl iodide, followed by the formation of the hydrochloride salt. The reaction typically requires the presence of a base, such as sodium hydroxide, to facilitate the alkylation process. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 1-methyl-2-nitronaphthalene, followed by the conversion of the resulting amine to its hydrochloride salt. This process typically employs a palladium catalyst and hydrogen gas under controlled temperature and pressure conditions .

Análisis De Reacciones Químicas

Types of Reactions

1-Methylnaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Amine derivatives

Substitution: Substituted naphthylamines

Aplicaciones Científicas De Investigación

1-Methylnaphthalen-2-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-Methylnaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular pathways and targets are still under investigation, but studies suggest that it may affect signal transduction and gene expression .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Methyl-2-naphthalenamine

- 2-Methylnaphthalen-1-amine

- 1-Bromo-2-methylnaphthalene

Uniqueness

1-Methylnaphthalen-2-amine hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specialized applications in research and industry .

Actividad Biológica

1-Methylnaphthalen-2-amine hydrochloride, a derivative of naphthalene, has garnered attention due to its potential biological activities. This compound is primarily studied within the context of its pharmacological effects, toxicity, and environmental impact. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

Chemical Structure and Properties

This compound (C11H11N·HCl) features a naphthalene ring system with an amino group at the second position and a methyl group at the first position. Its molecular structure contributes to its interactions with biological systems.

Antimicrobial Properties

Research indicates that 1-methylnaphthalen-2-amine and its derivatives exhibit antimicrobial properties. A study on related compounds showed significant activity against dermatophytes such as Trichophyton rubrum, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 7.8 µg/mL . This suggests that similar activities may be present in this compound.

Cytotoxic Effects

The cytotoxicity of naphthalene derivatives has been documented, with studies indicating that they can induce cell death in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis .

Genotoxicity

Genotoxic effects have been observed in compounds related to naphthalene. Testing has shown that exposure can lead to DNA damage, which raises concerns regarding their safety in human exposure scenarios . Specifically, studies have indicated that 1-methylnaphthalene exhibits genotoxic properties, which may extend to its hydrochloride form.

Environmental Impact

The environmental degradation of this compound has been studied, particularly concerning its persistence in soil and water systems. Research indicates that this compound shows resistance to degradation under biotic conditions, which raises concerns about its long-term environmental effects . The compound's behavior in the environment could influence microbial communities and overall ecosystem health.

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of this compound against various pathogens. Results demonstrated a notable reduction in bacterial growth at specific concentrations, supporting its potential use as an antimicrobial agent.

Case Study 2: Toxicological Assessment

A comprehensive toxicological profile was established for this compound, examining its effects on mammalian cells. The study found that exposure led to significant cytotoxicity at higher concentrations, necessitating further investigation into safe dosage levels for potential therapeutic applications .

Data Summary

Propiedades

IUPAC Name |

1-methylnaphthalen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11(8)12;/h2-7H,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWHAWFUFLZZHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.